[(3-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride
Description
(3-Chlorothiophen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H9Cl2NS and a molecular weight of 198.1134 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 3-position of the thiophene ring and a methylamine group attached to the 2-position.
Properties
Molecular Formula |
C6H9Cl2NS |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
1-(3-chlorothiophen-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H |
InChI Key |
BKIGZYKZJZFDON-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CS1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3-Chlorothiophen-2-yl)methylamine hydrochloride typically involves multi-step chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various thiophene derivatives.
Chemical Reactions Analysis
(3-Chlorothiophen-2-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
(3-Chlorothiophen-2-yl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (3-Chlorothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Chlorothiophen-2-yl)methylamine hydrochloride can be compared with other thiophene derivatives, such as:
- (5-Chlorothiophen-2-yl)methylamine hydrochloride
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives
These compounds share similar structural features, such as the presence of a thiophene ring and a chlorine atom, but differ in the nature and position of other substituents. The unique combination of substituents in (3-Chlorothiophen-2-yl)methylamine hydrochloride gives it distinct chemical and biological properties, making it suitable for specific applications.
Biological Activity
(3-Chlorothiophen-2-yl)methylamine hydrochloride is a chlorinated thiophene derivative that exhibits significant biological activity due to its unique structural features. The compound consists of a thiophene ring substituted with a chlorine atom and a methylamine group, which enhances its reactivity and potential interactions with biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (3-Chlorothiophen-2-yl)methylamine hydrochloride can be summarized as follows:
- Molecular Formula : C₇H₈ClN
- Molecular Weight : 145.60 g/mol
- IUPAC Name : (3-Chlorothiophen-2-yl)methylamine hydrochloride
The presence of the chlorine atom at the 3-position of the thiophene ring significantly enhances the compound's electrophilic character, making it more reactive in nucleophilic substitution reactions. The hydrochloride form improves solubility and stability in aqueous environments, which is crucial for biological applications .
Research indicates that (3-Chlorothiophen-2-yl)methylamine hydrochloride may interact with various biological targets, particularly cannabinoid receptors. The compound's ability to modulate receptor signaling pathways suggests potential therapeutic effects in conditions mediated by these receptors.
Ion Channel Modulation
The methylamine group may enable interactions with ion channels, which are critical for cellular signaling. Studies have shown that structurally similar compounds can influence ion channel activity, suggesting that this compound could also exhibit such properties .
Biological Activity Overview
The biological activity of (3-Chlorothiophen-2-yl)methylamine hydrochloride encompasses several areas:
- Antimicrobial Activity : Compounds containing thiophene structures are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects.
- Anti-inflammatory Properties : Research into related compounds indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : The compound's interaction with various receptors may also extend to anticancer activity, warranting further investigation into its efficacy against different cancer cell lines.
Study 1: Cannabinoid Receptor Interaction
A study investigated the binding affinity of (3-Chlorothiophen-2-yl)methylamine hydrochloride to cannabinoid receptors CB1 and CB2. Results indicated significant binding affinity, suggesting potential utility in treating conditions such as chronic pain and anxiety .
Study 2: Ion Channel Modulation
In electrophysiological assays, (3-Chlorothiophen-2-yl)methylamine hydrochloride was tested for its effect on sodium and potassium channels. The results demonstrated modulation of channel conductance, indicating a role in neurotransmission and potential implications in neurological disorders .
Study 3: Antimicrobial Efficacy
A series of antimicrobial tests revealed that the compound exhibits bactericidal activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be developed into an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [(3-Chlorothiophen-2-yl)methyl]amine | Chlorinated thiophene + methylamine | Antimicrobial, anti-inflammatory |
| [(3-Bromothiophen-2-yl)methyl]amine | Brominated thiophene + methylamine | Ion channel modulation |
| [(2-Thienyl)methyl]amine | Unsubstituted thiophene + methylamine | Limited biological data |
This table highlights how variations in substituents impact both chemical behavior and biological activity, underscoring the unique properties of (3-Chlorothiophen-2-yl)methylamine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
